![molecular formula C10H13NO3 B13574798 5'-Oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylicacid](/img/structure/B13574798.png)
5'-Oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid is a spirocyclic compound characterized by its unique structure, where a cyclopropane ring is fused to a pyrrolizine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural rigidity, which can enhance its interaction with molecular targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. For instance, the reaction of a cyclopropane derivative with a pyrrolizine precursor in the presence of a strong acid like sulfuric acid can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure provides rigidity, enhancing its binding affinity to enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopropane-1,2’-pyrrolidine]: Similar in structure but lacks the oxo group.
Spiro[cyclopropane-1,2’-pyrrolizine]: Similar but without the carboxylic acid group.
Uniqueness
5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid is unique due to the presence of both the oxo and carboxylic acid groups, which can enhance its reactivity and potential biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
3-oxospiro[1,2,5,7-tetrahydropyrrolizine-6,1'-cyclopropane]-8-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c12-7-1-2-10(8(13)14)5-9(3-4-9)6-11(7)10/h1-6H2,(H,13,14) |
Clé InChI |
SUOAAHLHYDUYLD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC3(CC3)CN2C1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13574722.png)
![rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol](/img/structure/B13574723.png)
![cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid](/img/structure/B13574726.png)

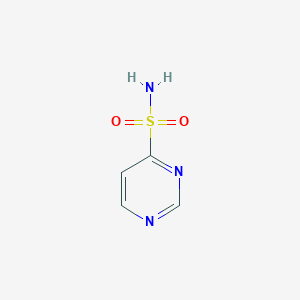
![N-[(adamantan-1-yl)methyl]-2-methoxybenzamide](/img/structure/B13574744.png)
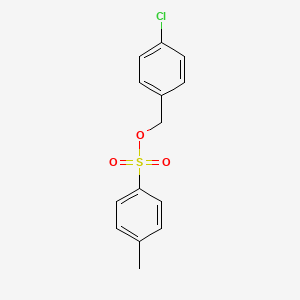
![Tert-butyl 2-[(4-cyanophenyl)amino]acetate](/img/structure/B13574764.png)

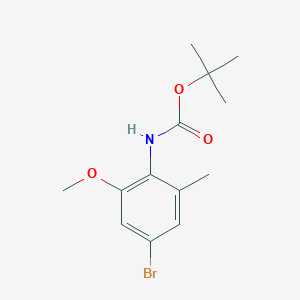
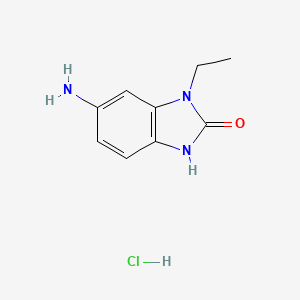

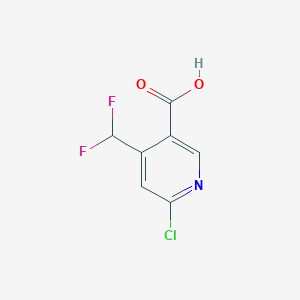
![2-(3,4-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B13574791.png)
